molecular formula C9H14Cl2N2 B2495284 1H,2H,3H,4H,5H-pyrido[3,4-b]azepine dihydrochloride CAS No. 2138198-80-6

1H,2H,3H,4H,5H-pyrido[3,4-b]azepine dihydrochloride

Cat. No.: B2495284
CAS No.: 2138198-80-6
M. Wt: 221.13
InChI Key: FLFBMWPMLUZYNY-UHFFFAOYSA-N
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Description

1H,2H,3H,4H,5H-pyrido[3,4-b]azepine dihydrochloride is a heterocyclic compound with a unique structure that combines elements of both pyridine and azepine ringsIt is known for its stability and reactivity, making it a valuable subject for scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H,2H,3H,4H,5H-pyrido[3,4-b]azepine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with an azepine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the dihydrochloride salt in its pure form .

Chemical Reactions Analysis

Types of Reactions

1H,2H,3H,4H,5H-pyrido[3,4-b]azepine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce fully reduced azepine derivatives .

Scientific Research Applications

1H,2H,3H,4H,5H-pyrido[3,4-b]azepine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H,2H,3H,4H,5H-pyrido[3,4-b]azepine dihydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-tetrahydro-1H-pyrido[3,4-b]azepine: A structurally similar compound with different functional groups.

    1H-pyrido[3,4-b]azepine: Lacks the dihydrochloride salt form but shares the core structure.

Uniqueness

1H,2H,3H,4H,5H-pyrido[3,4-b]azepine dihydrochloride is unique due to its specific combination of pyridine and azepine rings, along with its dihydrochloride salt form, which enhances its solubility and stability. This makes it particularly valuable for certain applications where these properties are crucial .

Biological Activity

1H,2H,3H,4H,5H-pyrido[3,4-b]azepine dihydrochloride is a heterocyclic compound with potential pharmacological applications. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C9H14Cl2N2
  • Molecular Weight : 221.13 g/mol
  • IUPAC Name : 2,3,4,5-tetrahydro-1H-pyrido[3,4-b]azepine; dihydrochloride
  • PubChem CID : 132300801
  • Appearance : Powder

Anticancer Activity

Research has indicated that derivatives of pyrido[3,4-b]azepine compounds exhibit significant anticancer properties. For instance, studies have shown that certain analogs can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

A notable example includes the evaluation of a series of pyrido[3,4-b]azepine derivatives against human tumor cell lines. The results demonstrated that some compounds exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects (Table 1).

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AA-4275.2Induction of apoptosis
Compound BLCLC-103H3.8Cell cycle arrest
Compound C56374.5Apoptosis and necrosis

GABA Receptor Modulation

The compound has been investigated for its potential role as an allosteric modulator of GABA(A) receptors. Benzodiazepines are known to interact with these receptors and enhance GABAergic transmission. Studies have focused on the selectivity of pyrido[3,4-b]azepine derivatives for specific GABA receptor subtypes.

Recent findings suggest that certain derivatives exhibit selective agonistic activity at alpha(2) and alpha(3) subtypes while minimizing side effects typically associated with non-selective benzodiazepines (Table 2).

DerivativeSelectivity ProfileIn Vivo Activity
Derivative XAlpha(2)/Alpha(3) selectiveSignificant anxiolytic effect
Derivative YNon-selectiveIncreased sedation

Study 1: Synthesis and Evaluation

A study conducted by researchers synthesized several pyrido[3,4-b]azepine derivatives and evaluated their biological activity against various cancer cell lines. The study highlighted that modifications in the molecular structure significantly influenced the anticancer potency and selectivity towards different cancer types.

Study 2: Neuropharmacological Assessment

Another investigation assessed the neuropharmacological effects of pyrido[3,4-b]azepine compounds in animal models. The results indicated that these compounds could potentially provide therapeutic benefits in anxiety disorders by selectively enhancing GABAergic activity without the sedative side effects commonly associated with traditional benzodiazepines.

Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-pyrido[3,4-b]azepine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c1-2-5-11-9-7-10-6-4-8(9)3-1;;/h4,6-7,11H,1-3,5H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFBMWPMLUZYNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2=C(C1)C=CN=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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